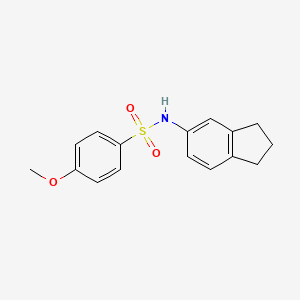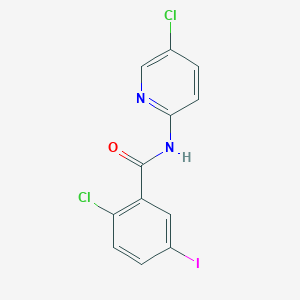
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide is a complex organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 5-chloro-2-aminopyridine as the primary starting materials.
Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 5-chloro-2-aminopyridine in the presence of a base such as triethylamine leads to the formation of an intermediate compound.
Iodination: The intermediate compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide to introduce the iodine atom at the desired position on the benzene ring.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Analyse Chemischer Reaktionen
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine). Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, it can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki or Heck coupling, where palladium catalysts are commonly used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide can be compared with other similar compounds, such as:
2-chloro-N-(5-chloropyridin-2-yl)benzamide: This compound lacks the iodine atom, which may result in different reactivity and applications.
2-chloro-N-(5-chloropyridin-2-yl)acetamide:
Eigenschaften
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2IN2O/c13-7-1-4-11(16-6-7)17-12(18)9-5-8(15)2-3-10(9)14/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXGFIVAZHKZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
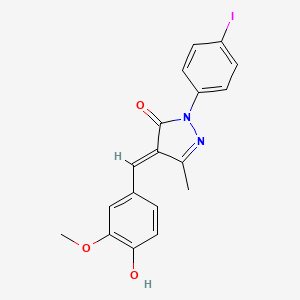
![1-(2,3-difluorobenzyl)-4-[1-(3-methyl-2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B5994366.png)
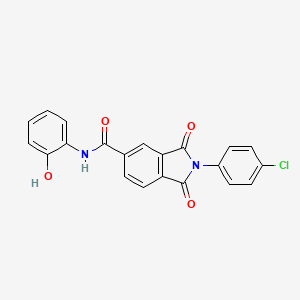
![2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B5994383.png)
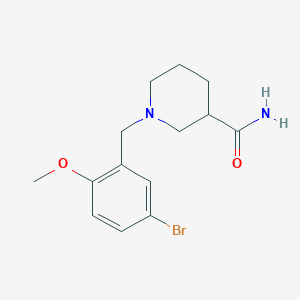
![N-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B5994396.png)
![(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B5994403.png)
![N-[(3,4-dichlorophenyl)sulfonyl]-beta-alanine](/img/structure/B5994406.png)
![3-(4-oxoquinazolin-3-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide](/img/structure/B5994411.png)
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-(1,3-thiazol-2-ylmethyl)-3-piperidinol](/img/structure/B5994423.png)
![benzyl 2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B5994432.png)
![methyl 3-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B5994448.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5994453.png)
